Brucine is a bitter, colorless, and odorless alkaloid obtained from the seeds of the Strychnos nux-vomica tree []. It is classified as a terpene indole alkaloid, belonging to the strychnine family []. Brucine plays a significant role in scientific research as a chiral resolving agent, a tool for investigating biological processes, and a potential candidate for various therapeutic applications [, , , , , ].
Brucine can be synthesized through various methods, including extraction from natural sources and chemical synthesis.
Brucine's molecular formula is CHNO, and it has a molecular weight of 362.47 g/mol. The structure consists of a bicyclic framework with several functional groups that contribute to its biological activity.
Brucine participates in various chemical reactions typical for alkaloids, including:
The reactivity of brucine allows it to be used as a chiral resolving agent in asymmetric synthesis, where it helps separate enantiomers through selective interactions with one enantiomer over another .
Brucine primarily acts as an antagonist at glycine receptors in the central nervous system. This mechanism mirrors that of strychnine but with less potency.
Brucine's physicochemical properties make it suitable for various applications in medicinal chemistry and organic synthesis .
Brucine has several scientific uses across different fields:
Brucine was first isolated in 1819 by French chemists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou from the bark and seeds of Strychnos nux-vomica, a tree native to Southeast Asia. Initial studies identified it as a crystalline alkaloid with properties similar to strychnine but distinct solubility and reactivity profiles. Early structural work faced challenges due to its molecular complexity. In 1884, chemist Wilhelm Hanssen demonstrated the structural kinship between brucine and strychnine by converting both into the same degradation product, proving they shared a core strychnidine skeleton. Brucine’s full structure—2,3-dimethoxystrychnidin-10-one (C₂₃H₂₆N₂O₄)—was confirmed in the mid-20th century using X-ray crystallography, revealing two methoxy groups at positions C-2 and C-3 as key differentiators from strychnine’s monomethoxy substitution [1] [8]. Historically, brucine was distinguished from strychnine using chromic acid tests, where brucine produces a distinct red-violet color [1].
Research on brucine and strychnine diverged significantly due to their differential toxicity and applications. Strychnine (LD₅₀ ~1–2 mg/kg in mice) emerged as a potent neurotoxin and rodenticide, driving studies on glycine receptor antagonism. In contrast, brucine (LD₅₀ ~50–100 mg/kg) was initially explored for therapeutic potential due to its lower acute toxicity. By the late 19th century, brucine became a critical tool in stereochemical resolution. In 1899, Emil Fischer used brucine salts to resolve chiral acids via fractional crystallization, and in 1904, Wilhelm Marckwald employed it as the first natural-product-derived organocatalyst for asymmetric synthesis. This application-oriented trajectory contrasted with strychnine research, which focused on neuropharmacology and total synthesis [1] [3].
Table 1: Key Structural and Historical Differences Between Brucine and Strychnine
Property | Brucine | Strychnine |
---|---|---|
IUPAC Name | 2,3-Dimethoxystrychnidin-10-one | Strychnidin-10-one |
Molecular Formula | C₂₃H₂₆N₂O₄ | C₂₁H₂₂N₂O₂ |
Discovery Year | 1819 | 1818 |
Primary 19th-Century Use | Chiral resolving agent | Rodenticide/neurotoxin |
Key Distinction Test | Chromic acid → red-violet color | Chromic acid → no color change |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: